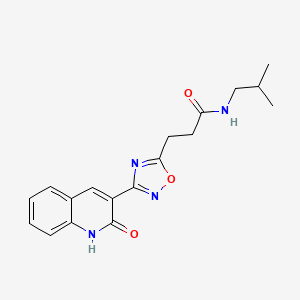
3-(3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl)-N-isobutylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl)-N-isobutylpropanamide, commonly known as HPO-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. HPO-1 is a heterocyclic molecule that contains an oxadiazole ring and a quinoline moiety, which are known to exhibit various biological activities.
Mecanismo De Acción
The mechanism of action of HPO-1 involves the inhibition of tubulin polymerization, which is crucial for cell division. HPO-1 binds to the colchicine binding site on tubulin, preventing the formation of microtubules and disrupting the mitotic spindle. This leads to cell cycle arrest and ultimately, cell death. HPO-1 has also been found to inhibit the production of pro-inflammatory cytokines by blocking the activation of NF-κB, a transcription factor that regulates the expression of various genes involved in inflammation.
Biochemical and Physiological Effects:
HPO-1 has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce tumor growth in vivo. HPO-1 has also been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Additionally, HPO-1 has been found to reduce inflammation in various animal models of inflammation, such as carrageenan-induced paw edema and dextran sulfate sodium (DSS)-induced colitis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of HPO-1 is its broad spectrum of biological activities, which makes it a promising lead compound for drug discovery and development. HPO-1 has also been found to exhibit low toxicity in vitro and in vivo, making it a relatively safe compound for further research. However, one of the limitations of HPO-1 is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, the synthesis of HPO-1 is a multi-step process, which can be time-consuming and costly.
Direcciones Futuras
There are several future directions for research on HPO-1. One area of interest is the development of HPO-1 derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential of HPO-1 as a treatment for fungal infections, especially those caused by Candida. Additionally, further research is needed to elucidate the mechanism of action of HPO-1 in inhibiting the production of pro-inflammatory cytokines. Finally, the potential of HPO-1 as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease, should be explored.
Métodos De Síntesis
HPO-1 can be synthesized through a multi-step process involving the reaction of 2-hydroxy-3-(2-nitrophenyl) quinoline with isobutylamine, followed by the reduction of the nitro group to an amine using palladium on carbon and hydrogen gas. The resulting amine is then reacted with chloroacetic acid to form the carboxylic acid, which is subsequently converted to the oxadiazole ring using thionyl chloride and sodium azide. Finally, the N-isobutyl group is added using isobutyl chloroformate and triethylamine.
Aplicaciones Científicas De Investigación
HPO-1 has shown potential in various scientific research applications, especially in drug discovery and development. It has been found to exhibit promising anti-cancer activity by targeting the tubulin polymerization pathway, which is crucial for cell division. HPO-1 has also shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, HPO-1 has been found to exhibit antifungal activity against various strains of Candida, which is a common cause of fungal infections in humans.
Propiedades
IUPAC Name |
N-(2-methylpropyl)-3-[3-(2-oxo-1H-quinolin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-11(2)10-19-15(23)7-8-16-21-17(22-25-16)13-9-12-5-3-4-6-14(12)20-18(13)24/h3-6,9,11H,7-8,10H2,1-2H3,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVPMIDQPWBQIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CCC1=NC(=NO1)C2=CC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-bromo-5-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7686216.png)

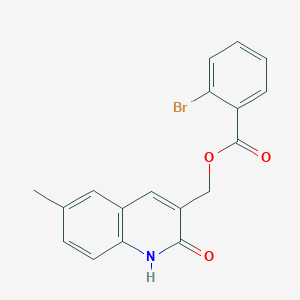
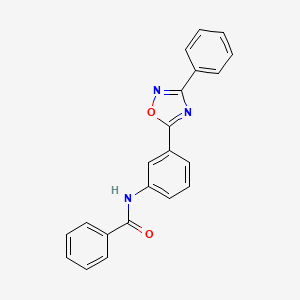


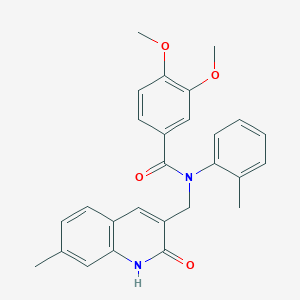
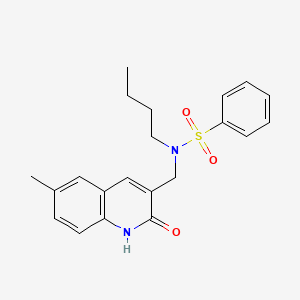
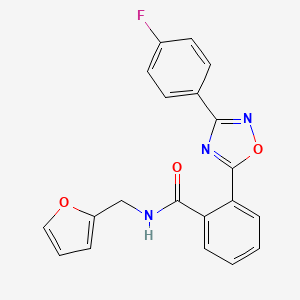
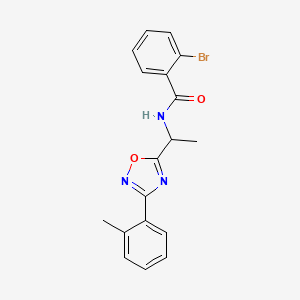
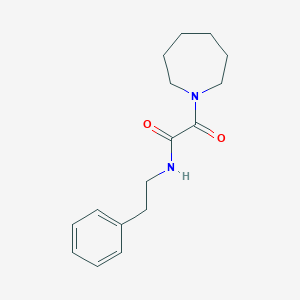
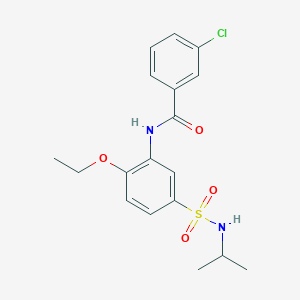
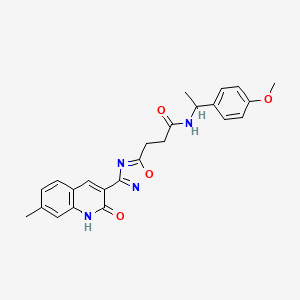
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7686289.png)